AZ1495
CAS No.: 2196204-23-4
Cat. No.: VC0530819
Molecular Formula: C21H31N5O2
Molecular Weight: 385.51
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2196204-23-4 |
---|---|
Molecular Formula | C21H31N5O2 |
Molecular Weight | 385.51 |
IUPAC Name | N-(4-morpholin-4-ylcyclohexyl)-5-(oxan-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
Standard InChI | InChI=1S/C21H31N5O2/c1-3-17(26-7-11-28-12-8-26)4-2-16(1)25-21-19-18(15-5-9-27-10-6-15)13-22-20(19)23-14-24-21/h13-17H,1-12H2,(H2,22,23,24,25) |
Standard InChI Key | DJVYXMINSBMUHH-QAQDUYKDSA-N |
SMILES | C1CC(CCC1NC2=NC=NC3=C2C(=CN3)C4CCOCC4)N5CCOCC5 |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
AZ1495 is characterized as a weak base with a well-defined chemical structure. Its primary physicochemical properties make it suitable for experimental use in both in vitro and in vivo settings.
Basic Chemical Characteristics
AZ1495 possesses distinctive chemical properties that determine its pharmacological activity and utility in research settings. These properties are summarized in the following table:
Property | Value |
---|---|
CAS Number | 2196204-23-4 |
Molecular Formula | C₂₁H₃₁N₅O₂ |
Molecular Weight | 385.5 |
Physical Appearance | White solid |
SMILES Notation | C1(C(C2CCOCC2)=CN3)=C3N=CN=C1N[C@@H]4CCC@@HCC4 |
Purity (Typical) | ≥98.0% (HPLC) |
AZ1495 features a pyrrolopyrimidine core structure that contributes to its selective binding properties and pharmacological efficacy. The compound's chemical structure has been optimized for targeting IRAK4 while maintaining favorable drug-like properties .
Solubility Profile
The solubility characteristics of AZ1495 are critical considerations for experimental design. The compound exhibits differential solubility across common solvents used in laboratory research:
Solvent | Solubility | Notes |
---|---|---|
DMSO | 10 mg/mL (25.94 mM) | May require ultrasonication |
Water | Insoluble | Not recommended |
Ethanol | Insoluble | Not recommended |
10% DMSO + 90% (20% SBE-β-CD in saline) | ≥1 mg/mL (2.59 mM) | Clear solution |
10% DMSO + 90% corn oil | ≥1 mg/mL (2.59 mM) | Clear solution |
For optimal stability, AZ1495 should be stored as a powder at -20°C, with prepared solutions being aliquoted to avoid repeated freeze-thaw cycles that could compromise compound integrity .
Pharmacological Activity
AZ1495 demonstrates significant inhibitory activity against several kinases, with particularly high potency against IRAK4 and related targets.
Kinase Inhibition Profile
The compound exhibits potent inhibition across multiple kinase targets, with primary activity against IRAK4. The inhibition profile, represented by IC₅₀ values, is detailed below:
Target Kinase | IC₅₀ Value |
---|---|
IRAK4 | 5 nM |
IRAK1 | 23 nM |
CLK1 | 50 nM |
CLK2 | 5 nM |
CLK4 | 8 nM |
Haspin | 4 nM |
The binding affinity of AZ1495 for IRAK4 is exceptionally high, with a Kd value of 0.0007 μM, demonstrating its strong interaction with the target enzyme .
Cellular Activity
The cellular effects of AZ1495 complement its enzymatic inhibition profile:
-
Enzyme assay IC₅₀ for IRAK4: 0.005 μM
-
Cellular assay IC₅₀ for IRAK4: 0.052 μM
-
Dose-dependent inhibition of NF-κB activation in DLBCL cell lines
-
Induction of cell death at lower concentrations when combined with BTK inhibitors in OCI-LY10 cells
These cellular effects highlight the compound's ability to effectively penetrate cell membranes and engage its target in biologically relevant settings.
Mechanism of Action
AZ1495 operates through specific inhibition of IRAK4, a key mediator in multiple inflammatory signaling cascades.
IRAK4 Pathway Inhibition
IRAK4 plays a critical role in the signal transduction of Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) pathways. By inhibiting IRAK4, AZ1495 disrupts downstream signaling events that lead to the activation of nuclear factor kappa B (NF-κB) and subsequent inflammatory responses .
The compound's inhibitory action on IRAK4 alters several critical cellular processes:
-
Prevents phosphorylation of downstream substrates
-
Blocks formation of the myddosome signaling complex
-
Inhibits nuclear translocation of NF-κB transcription factors
-
Reduces production of pro-inflammatory cytokines
Relevance in Cancer Biology
In certain lymphoma subtypes, particularly those harboring MYD88 mutations (such as the L265P mutation), constitutive activation of the IRAK4 pathway contributes to cancer cell survival and proliferation. AZ1495's inhibition of this pathway represents a targeted approach to disrupting these oncogenic signaling mechanisms .
Research Applications
AZ1495 has demonstrated utility in multiple research applications, particularly in oncology investigations.
Lymphoma Research
The compound has shown particular promise in research involving diffuse large B-cell lymphoma (DLBCL), especially in subtypes with MYD88 mutations:
Novel Investigational Techniques
Innovative research approaches have incorporated AZ1495 into advanced experimental paradigms:
-
Utilized in hyperpolarized [1-¹³C] pyruvate magnetic resonance spectroscopic imaging to non-invasively monitor IRAK inhibition in PCNSL models
-
Applied in comparative studies between MYD88 mutant and wild-type patient-derived xenograft models to assess mutation-specific responses
Organization | Location | Research Focus |
---|---|---|
AstraZeneca Pharmaceuticals LP | United States | Original developer; central nervous system neoplasms, lymphoma |
University of British Columbia | Canada | Central nervous system neoplasms, lymphoma |
University of California, San Francisco | United States | Central nervous system neoplasms, lymphoma |
The compound was initially developed by AstraZeneca Pharmaceuticals LP and continues to be investigated for potential advancement into clinical trials .
Comparative Advantages
AZ1495 offers several advantages compared to other compounds in its class.
Selectivity Profile
The compound demonstrates high selectivity for its primary target (IRAK4) while still maintaining activity against the related kinase IRAK1. This dual inhibition profile may provide advantages in therapeutic settings where both kinases contribute to disease pathology .
Physicochemical Properties
As an orally active compound with favorable drug-like properties, AZ1495 offers practical advantages for both research and potential therapeutic applications. Its chemical structure has been optimized to maintain efficacy while improving bioavailability and pharmacokinetic properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume